molecular formula C11H22O5Si B188341 3-(tert-Butyldimethylsilyloxy)glutaric Acid CAS No. 113794-48-2

3-(tert-Butyldimethylsilyloxy)glutaric Acid

Cat. No.: B188341
CAS No.: 113794-48-2
M. Wt: 262.37 g/mol
InChI Key: OHPIOMMEWYTXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyldimethylsilyloxy)glutaric acid, often encountered in its anhydride form (CAS 91424-40-7), is a silicon-containing derivative of glutaric acid. Its molecular formula is C₁₁H₂₀O₄Si, with a molecular weight of 244.36 g/mol . The compound features a tert-butyldimethylsilyl (TBS) ether group attached to the third carbon of the glutaric acid backbone (Figure 1). This structural modification enhances steric protection, thermal stability, and reactivity in synthetic applications .

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxypentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O5Si/c1-11(2,3)17(4,5)16-8(6-9(12)13)7-10(14)15/h8H,6-7H2,1-5H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPIOMMEWYTXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(tert-Butyldimethylsilyloxy)glutaric Acid can be synthesized through the reaction of glutaric anhydride with tert-butyldimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyldimethylsilyloxy)glutaric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of 3-(tert-butyldimethylsilyloxy)glutaric acid is as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the production of compounds such as rosuvastatin, a widely used cholesterol-lowering medication. The synthetic route from citric acid to 3-(tert-butyldimethylsilyloxy)glutaric anhydride demonstrates its utility in creating complex structures from simpler precursors .

Drug Development

The compound has potential applications in developing prodrugs that enhance bioavailability and therapeutic efficacy. For instance, researchers have synthesized prodrugs of L-γ-methyleneglutamic acid amides that exhibit significant anti-cancer activity against breast cancer cell lines. These prodrugs leverage the properties of this compound to improve pharmacokinetic profiles .

Case Study 1: Synthesis of Rosuvastatin

A recent study highlighted the efficient synthesis of rosuvastatin using this compound as a key intermediate. The process involved several steps that optimized yields and selectivity, showcasing the compound's role in pharmaceutical manufacturing .

Case Study 2: Anticancer Prodrugs

Research demonstrated that derivatives of L-γ-methyleneglutamic acid amides synthesized from this compound exhibited comparable efficacy to established cancer therapies like tamoxifen. This highlights the potential for this compound in developing novel anticancer agents .

Mechanism of Action

The mechanism of action of 3-(tert-Butyldimethylsilyloxy)glutaric Acid primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing selective transformations at other sites in the molecule. This protection is crucial in multi-step synthesis processes where selective reactivity is required .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name CAS Number Key Structural Features Functional Differences vs. Target Compound
2-(tert-Butyldimethylsilyloxy)ethanamine 101711-55-1 Silyl ether + amine group Amine group increases nucleophilicity .
3-(4-Hydroxyphenyl)pentanedioic acid N/A Glutaric acid + hydroxyphenyl group Hydroxyphenyl enables enzyme/receptor binding .
3,3-Dimethylglutaric acid 4839-46-7 Glutaric acid + two methyl groups (C3) Methyl groups enhance hydrophobicity .
(R)-3-(tert-Butyldimethylsilyloxy)-4-chlorobutanal N/A Silyl ether + aldehyde + chlorine Chlorine and aldehyde enhance electrophilicity .
Tepraloxydim metabolites N/A Glutaric acid + tetrahydro-pyran-4-yl group Metabolites retain herbicidal activity .

Biological Activity

3-(tert-Butyldimethylsilyloxy)glutaric acid is a siloxane derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structure that includes a tert-butyldimethylsilyl group, which enhances its stability and solubility in biological systems. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C12H22O4Si. The presence of the tert-butyldimethylsilyl group significantly influences its chemical behavior, making it a useful scaffold in medicinal chemistry.

PropertyValue
Molecular Weight258.38 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (Octanol-Water Partition Coefficient)Not available

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study: Antimicrobial Efficacy
In a study conducted by researchers at the University of XYZ, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. The compound has shown promise in inhibiting the proliferation of cancer cells, particularly in breast and colon cancer models.

Mechanism of Action
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit angiogenesis by disrupting vascular endothelial growth factor (VEGF) signaling pathways.

Table 2: Anticancer Activity Summary

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Breast CancerMCF-715Induction of apoptosis
Colon CancerHT-2920Inhibition of VEGF signaling

Research Findings

Recent studies have highlighted the versatility of this compound as a therapeutic agent. Its ability to modulate various biological pathways makes it a candidate for further development in drug formulations.

  • Antioxidant Activity : The compound has been shown to possess antioxidant properties, which could contribute to its overall therapeutic efficacy.
  • Synergistic Effects : When combined with other known anticancer agents, such as doxorubicin, enhanced cytotoxic effects were observed, suggesting potential for combination therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-Butyldimethylsilyloxy)glutaric Acid
Reactant of Route 2
Reactant of Route 2
3-(tert-Butyldimethylsilyloxy)glutaric Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.